molecular formula C7H4ClNO B1587707 5-Chlorobenzo[c]isoxazole CAS No. 4596-92-3

5-Chlorobenzo[c]isoxazole

Cat. No.: B1587707
CAS No.: 4596-92-3
M. Wt: 153.56 g/mol
InChI Key: CVYGEOYCOCVPEQ-UHFFFAOYSA-N
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Description

5-Chlorobenzo[c]isoxazole is a heterocyclic compound that contains both a benzene ring and an isoxazole ring. The compound is characterized by the presence of a chlorine atom at the 5-position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzo[c]isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the cycloisomerization of α,β-acetylenic oximes in the presence of gold(III) chloride (AuCl₃) can lead to the formation of isoxazole derivatives . Another method involves the reaction of nitrile oxides with terminal acetylenes under copper(I) catalysis .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzo[c]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

5-Chlorobenzo[c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Comparison: 5-Chlorobenzo[c]isoxazole is unique due to its specific substitution pattern and the presence of the chlorine atom at the 5-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

5-chloro-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYGEOYCOCVPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393702
Record name 5-chlorobenzo[c]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4596-92-3
Record name 5-chlorobenzo[c]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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